Methyl 2-(2-bromophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromine atom attached to the phenyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacrylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Polymerization: This compound can participate in free radical polymerization to form polymers with specific properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Polymerization: Initiators like AIBN or benzoyl peroxide are used in the presence of solvents such as toluene or dioxane.
Major Products
Scientific Research Applications
Methyl 2-(2-bromophenyl)acrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(2-bromophenyl)acrylate in chemical reactions involves the reactivity of the bromine atom and the ester group. The bromine atom can undergo nucleophilic substitution, while the ester group can participate in polymerization and coupling reactions. These reactions often proceed through radical intermediates or transition metal-catalyzed pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)acrylate
- Ethyl 2-(bromomethyl)acrylate
- Methyl 2-(hydroxymethyl)acrylate
- Methyl α-bromoacrylate
Uniqueness
Methyl 2-(2-bromophenyl)acrylate is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity compared to other acrylates. This allows for specific substitution and coupling reactions that are not as readily achievable with other similar compounds .
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl 2-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 |
InChI Key |
WFSWTWZFXFJBPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.